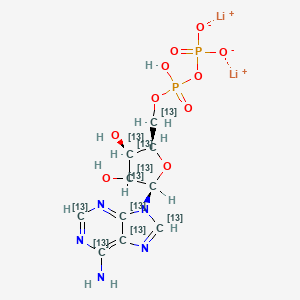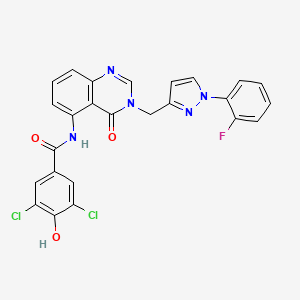
Hsd17B13-IN-35
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-35 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic applications in treating these liver diseases by inhibiting the activity of HSD17B13 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-35 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One method involves the use of DMSO, PEG300, and Tween 80 as solvents and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by pharmaceutical companies and research institutions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: Hsd17B13-IN-35 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include NAD+ cofactor, lipid/detergent molecules, and small molecule inhibitors . The reactions are typically carried out under controlled conditions to ensure the desired chemical transformations.
Major Products Formed: The major products formed from the reactions involving this compound include various intermediates and the final active compound that inhibits HSD17B13. These products are characterized using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-35 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzyme HSD17B13 and its role in lipid metabolism. In biology and medicine, this compound is being investigated for its potential to treat liver diseases such as NAFLD and NASH by inhibiting the activity of HSD17B13 . Additionally, it has applications in drug discovery and development, where it serves as a lead compound for designing new therapeutic agents.
Wirkmechanismus
Hsd17B13-IN-35 exerts its effects by inhibiting the enzyme HSD17B13, which is involved in the metabolism of lipids in the liver. The inhibition of HSD17B13 reduces the formation of lipid droplets, thereby mitigating the progression of liver diseases such as NAFLD and NASH . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the active site of HSD17B13 .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-35 is unique compared to other similar compounds due to its specific inhibition of HSD17B13. Similar compounds include BI-3231, which is another potent and selective inhibitor of HSD17B13 . These compounds share a common mechanism of action but differ in their chemical structures and pharmacokinetic properties. The uniqueness of this compound lies in its specific binding affinity and efficacy in inhibiting HSD17B13.
List of Similar Compounds:Eigenschaften
Molekularformel |
C25H16Cl2FN5O3 |
|---|---|
Molekulargewicht |
524.3 g/mol |
IUPAC-Name |
3,5-dichloro-N-[3-[[1-(2-fluorophenyl)pyrazol-3-yl]methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H16Cl2FN5O3/c26-16-10-14(11-17(27)23(16)34)24(35)30-20-6-3-5-19-22(20)25(36)32(13-29-19)12-15-8-9-33(31-15)21-7-2-1-4-18(21)28/h1-11,13,34H,12H2,(H,30,35) |
InChI-Schlüssel |
HFMBTNIIAHHRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)CN3C=NC4=C(C3=O)C(=CC=C4)NC(=O)C5=CC(=C(C(=C5)Cl)O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


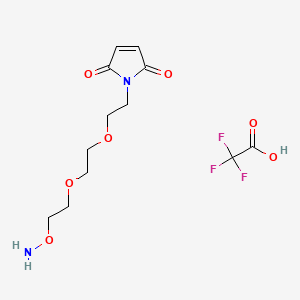
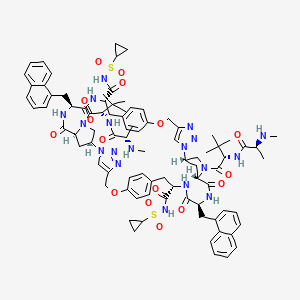
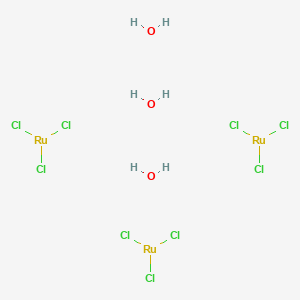
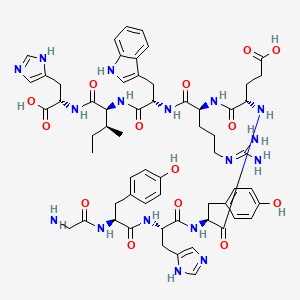
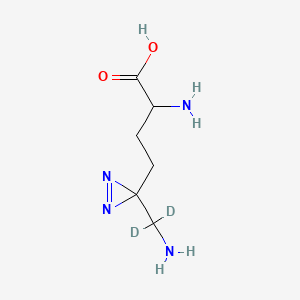
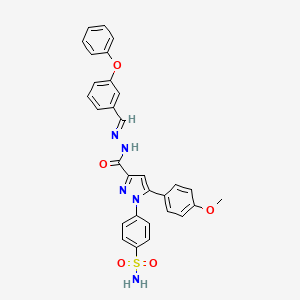
![sodium;(4aR,6R,7R,7aS)-6-[6-amino-8-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethylsulfanyl]purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B12364798.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
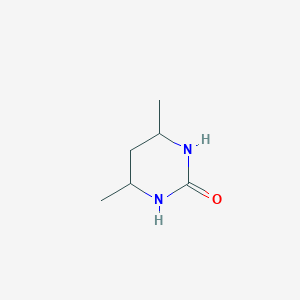
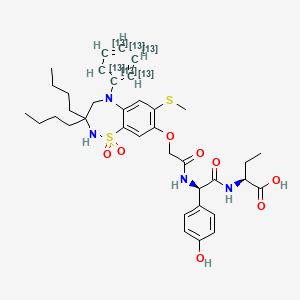
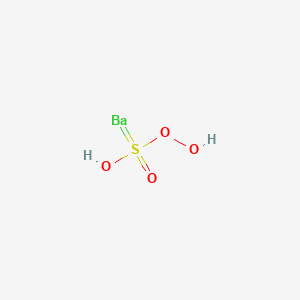

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)
